Cas no 2138526-06-2 ([5-(2-Methylbutan-2-yl)-1,2-oxazol-3-yl]methanesulfonyl chloride)

[5-(2-Methylbutan-2-yl)-1,2-oxazol-3-yl]methanesulfonyl chloride is a specialized sulfonyl chloride derivative featuring a substituted isoxazole core. This compound is primarily utilized as a reactive intermediate in organic synthesis, particularly in the preparation of sulfonamides or sulfonate esters through nucleophilic substitution reactions. The presence of the sterically hindered 2-methylbutan-2-yl group enhances stability, while the methanesulfonyl chloride moiety ensures high reactivity with amines, alcohols, and other nucleophiles. Its well-defined structure and consistent purity make it suitable for pharmaceutical and agrochemical research, enabling precise derivatization. The compound is typically handled under inert conditions due to its moisture sensitivity, ensuring optimal performance in synthetic applications.
[5-(2-Methylbutan-2-yl)-1,2-oxazol-3-yl]methanesulfonyl chloride structure
2138526-06-2 structure
Product name:[5-(2-Methylbutan-2-yl)-1,2-oxazol-3-yl]methanesulfonyl chloride
CAS No:2138526-06-2
MF:C9H14ClNO3S
MW:251.730360507965
CID:6349641
PubChem ID:165869133

[5-(2-Methylbutan-2-yl)-1,2-oxazol-3-yl]methanesulfonyl chloride Chemical and Physical Properties

Names and Identifiers

    • 2138526-06-2
    • EN300-1154403
    • [5-(2-methylbutan-2-yl)-1,2-oxazol-3-yl]methanesulfonyl chloride
    • [5-(2-Methylbutan-2-yl)-1,2-oxazol-3-yl]methanesulfonyl chloride
    • Inchi: 1S/C9H14ClNO3S/c1-4-9(2,3)8-5-7(11-14-8)6-15(10,12)13/h5H,4,6H2,1-3H3
    • InChI Key: RATSCKVYQFDYIQ-UHFFFAOYSA-N
    • SMILES: ClS(CC1C=C(C(C)(C)CC)ON=1)(=O)=O

Computed Properties

  • Exact Mass: 251.0382922g/mol
  • Monoisotopic Mass: 251.0382922g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 310
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 68.6Ų

[5-(2-Methylbutan-2-yl)-1,2-oxazol-3-yl]methanesulfonyl chloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1154403-1.0g
[5-(2-methylbutan-2-yl)-1,2-oxazol-3-yl]methanesulfonyl chloride
2138526-06-2
1g
$1057.0 2023-05-26
Enamine
EN300-1154403-0.25g
[5-(2-methylbutan-2-yl)-1,2-oxazol-3-yl]methanesulfonyl chloride
2138526-06-2
0.25g
$972.0 2023-05-26
Enamine
EN300-1154403-0.5g
[5-(2-methylbutan-2-yl)-1,2-oxazol-3-yl]methanesulfonyl chloride
2138526-06-2
0.5g
$1014.0 2023-05-26
Enamine
EN300-1154403-2.5g
[5-(2-methylbutan-2-yl)-1,2-oxazol-3-yl]methanesulfonyl chloride
2138526-06-2
2.5g
$2071.0 2023-05-26
Enamine
EN300-1154403-10.0g
[5-(2-methylbutan-2-yl)-1,2-oxazol-3-yl]methanesulfonyl chloride
2138526-06-2
10g
$4545.0 2023-05-26
Enamine
EN300-1154403-5.0g
[5-(2-methylbutan-2-yl)-1,2-oxazol-3-yl]methanesulfonyl chloride
2138526-06-2
5g
$3065.0 2023-05-26
Enamine
EN300-1154403-0.05g
[5-(2-methylbutan-2-yl)-1,2-oxazol-3-yl]methanesulfonyl chloride
2138526-06-2
0.05g
$888.0 2023-05-26
Enamine
EN300-1154403-0.1g
[5-(2-methylbutan-2-yl)-1,2-oxazol-3-yl]methanesulfonyl chloride
2138526-06-2
0.1g
$930.0 2023-05-26

Additional information on [5-(2-Methylbutan-2-yl)-1,2-oxazol-3-yl]methanesulfonyl chloride

[5-(2-Methylbutan-2-yl)-1,2-oxazol-3-yl]methanesulfonyl chloride: A Comprehensive Overview

The compound with CAS No. 2138526-06-2, known as [5-(2-Methylbutan-2-yl)-1,2-oxazol-3-yl]methanesulfonyl chloride, is a highly specialized chemical entity that has garnered significant attention in the fields of organic synthesis and materials science. This compound is characterized by its unique structure, which combines a sulfonyl chloride group with a substituted oxazole ring. The oxazole moiety, a five-membered heterocyclic ring containing one oxygen and one nitrogen atom, is a key feature of this molecule and contributes to its reactivity and versatility in various chemical reactions.

Recent studies have highlighted the potential of [5-(2-Methylbutan-2-yl)-1,2-oxazol-3-yl]methanesulfonyl chloride as a building block in the synthesis of advanced materials. Researchers have demonstrated its ability to participate in nucleophilic substitution reactions, making it an ideal candidate for the construction of functional polymers and hybrid materials. The sulfonyl chloride group is particularly reactive, enabling the molecule to act as an electrophilic agent in various coupling reactions. This property has been exploited in the development of novel materials with tailored electronic and mechanical properties.

One of the most promising applications of this compound lies in its use as an intermediate in the synthesis of bioactive molecules. The oxazole ring is known to exhibit interesting pharmacological properties, and its presence in this molecule makes it a valuable tool in drug discovery efforts. Recent research has focused on the ability of [5-(2-Methylbutan-2-yl)-1,2-oxazol-3-yl]methanesulfonyl chloride to facilitate the formation of complex molecular architectures through sequential reaction steps. This has opened up new avenues for the creation of compounds with potential therapeutic applications.

The synthesis of [5-(2-Methylbutan-2-yl)-1,2-oxazol-3-yl]methanesulfonyl chloride involves a multi-step process that requires precise control over reaction conditions. The starting material is typically an oxazole derivative, which undergoes a series of transformations to introduce the sulfonyl chloride functionality. The use of advanced catalytic systems and green chemistry principles has been reported in recent studies, aiming to enhance the efficiency and sustainability of the synthesis process. These advancements not only improve the overall yield but also reduce the environmental impact associated with the production of this compound.

In terms of physical properties, [5-(2-Methylbutan-2-yl)-1,2-oaxzol-3-yllmethanesulfonyl chloride exhibits a high degree of stability under standard conditions, making it suitable for storage and transportation. However, its reactivity towards nucleophiles necessitates careful handling during chemical manipulations. The compound is typically stored in inert conditions to prevent unwanted side reactions.

From an environmental perspective, there is growing interest in understanding the fate and behavior of [5-(Methylbutan-oxy)-1, oxazol-sulfone] derivatives in natural systems. Recent studies have explored their biodegradation pathways and potential impact on aquatic ecosystems. These investigations are crucial for ensuring that the use of such compounds aligns with sustainable practices and minimizes ecological risks.

In conclusion, [5-(Methylbutan-oxy)-1-sulfone] remains a focal point for researchers due to its unique chemical properties and diverse applications. As advancements in synthetic methodologies continue to emerge, this compound is expected to play an increasingly important role in both academic research and industrial applications.

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